3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 3-methoxy-substituted benzamide core linked to a 4-methoxybenzenesulfonyl group and a thiophen-2-yl ethyl moiety. The methoxy groups enhance lipophilicity, which may improve membrane permeability compared to hydroxylated analogs .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-26-16-8-10-18(11-9-16)29(24,25)20(19-7-4-12-28-19)14-22-21(23)15-5-3-6-17(13-15)27-2/h3-13,20H,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGWBVMSQRAJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thienyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonyl and thienyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Sulfonyl groups may enhance aqueous solubility via hydrogen bonding, contrasting with purely hydrophobic derivatives like N-[2-(thiophen-2-yl)ethyl]benzamide .
Biological Activity
3-Methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Benzamide
- Functional Groups : Methoxy groups, a sulfonyl group, and a thiophene moiety.
This unique combination of functional groups suggests potential interactions with various biological targets.
Antiviral Properties
Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral activity. For instance, N-phenylbenzamide derivatives have shown efficacy against several viruses, including Hepatitis B Virus (HBV), HIV-1, and Hepatitis C Virus (HCV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication .
The specific compound has not been extensively studied in isolation; however, its structural similarities to known antiviral agents suggest it may possess similar properties.
The proposed mechanisms through which benzamide derivatives exert their antiviral effects include:
- Inhibition of Viral Replication : By enhancing the levels of A3G, which interferes with the viral replication process.
- Direct Interaction with Viral Proteins : Potential binding to viral enzymes or proteins that are crucial for the viral life cycle.
Study on Benzamide Derivatives
A study focused on the synthesis and evaluation of various benzamide derivatives demonstrated that certain compounds could inhibit HBV replication effectively. The study utilized HepG2.2.15 cells to measure cytotoxicity and antiviral efficacy through MTT assays and quantitative PCR for HBV DNA levels .
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| IMB-0523 | 5.0 | 50 | 10 |
| Control | 1.0 | 20 | 20 |
Table 1 : Antiviral activity and cytotoxicity of benzamide derivatives.
In this study, the compound IMB-0523 (a related derivative) exhibited promising results with an IC50 value indicating effective inhibition of HBV at low concentrations while maintaining a high selectivity index, suggesting low toxicity to host cells.
Q & A
Q. What are the key steps in synthesizing 3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Sulfonylation : Reacting a thiophene-containing intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Amide Coupling : Using coupling agents like HATU or EDCI to attach the 3-methoxybenzamide moiety to the sulfonylated intermediate. Optimization requires precise control of temperature (often 0–25°C), solvent choice (e.g., DCM or THF), and stoichiometry. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress and purity .
Q. Which analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity. For example, the thiophene protons appear as distinct doublets (δ ~6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking and enzyme inhibition assays elucidate the compound’s mechanism of action in cancer pathways?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as kinases (e.g., EGFR or PI3K). Focus on hydrogen bonding between the sulfonyl group and catalytic residues (e.g., Lys or Asp) .
- Enzyme Inhibition Assays : Perform kinetic studies (IC50 determination) using fluorogenic substrates. For example, measure inhibition of tubulin polymerization or protease activity at varying concentrations (0.1–100 μM) .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Dose-Response Profiling : Test the compound in panels of cancer cell lines (e.g., NCI-60) to identify sensitivity patterns linked to genetic markers (e.g., p53 status).
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolic activation/clearance .
- Proteomics : Compare protein expression profiles in responsive vs. resistant cell lines via SILAC or label-free quantification .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Modify Substituents : Replace the methoxy groups with electron-withdrawing groups (e.g., -CF3) to enhance binding to hydrophobic pockets in kinases.
- Scaffold Hybridization : Fuse the thiophene ring with pyrimidine (as in ) to increase π-π stacking with aromatic residues in active sites .
- Pharmacophore Mapping : Use QSAR models to predict critical interactions (e.g., sulfonyl as a hydrogen bond acceptor) .
Methodological Considerations
Q. What experimental designs mitigate synthetic challenges like low yield in sulfonylation steps?
- Stepwise Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding to the next step.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonylation .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiophene or methoxy groups .
Q. How can researchers validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
